molecular formula C8H6ClF3O5S2 B15361501 5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride

5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride

Cat. No.: B15361501
M. Wt: 338.7 g/mol
InChI Key: RGJAAITVQPBPFU-UHFFFAOYSA-N
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Description

5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride is a complex organic compound characterized by its sulfonyl chloride functional group and trifluoromethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride typically involves multiple steps, starting with the appropriate benzene derivative. One common approach is to begin with 2-(trifluoromethoxy)benzene, which undergoes sulfonylation to introduce the sulfonyl chloride group. The reaction conditions often require the use of chlorosulfonic acid and a suitable catalyst to facilitate the formation of the sulfonyl chloride group.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, precise temperature control, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be further oxidized to produce sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of corresponding sulfides or sulfoxides.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfonic acids

  • Reduction: Sulfides or sulfoxides

  • Substitution: Various substituted benzene derivatives

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in the study of enzyme inhibition and as a tool in biochemical assays. Medicine: Industry: The compound's unique properties make it useful in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which 5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 4-(Trifluoromethoxy)benzenesulfonyl chloride

  • 2-Methylsulfonylbenzenesulfonyl chloride

  • 3-(Trifluoromethylsulfonyl)benzenesulfonyl chloride

Uniqueness: 5-Methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride is unique due to its combination of trifluoromethoxy and methylsulfonyl groups, which impart distinct chemical and physical properties compared to its similar counterparts. These properties make it particularly valuable in specific applications where such functionalities are required.

Properties

Molecular Formula

C8H6ClF3O5S2

Molecular Weight

338.7 g/mol

IUPAC Name

5-methylsulfonyl-2-(trifluoromethoxy)benzenesulfonyl chloride

InChI

InChI=1S/C8H6ClF3O5S2/c1-18(13,14)5-2-3-6(17-8(10,11)12)7(4-5)19(9,15)16/h2-4H,1H3

InChI Key

RGJAAITVQPBPFU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)Cl

Origin of Product

United States

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